molecular formula C14H12ClNO2 B3342589 2-Pyridinecarboxylic acid, 3-[2-(3-chlorophenyl)ethyl]- CAS No. 255861-48-4

2-Pyridinecarboxylic acid, 3-[2-(3-chlorophenyl)ethyl]-

Cat. No. B3342589
M. Wt: 261.7 g/mol
InChI Key: BSSQNBMSKJTLPQ-UHFFFAOYSA-N
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Description

“2-Pyridinecarboxylic acid, 3-[2-(3-chlorophenyl)ethyl]-” is a chemical compound with the molecular formula C14H12ClNO2 . It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .


Molecular Structure Analysis

The molecular structure of “2-Pyridinecarboxylic acid, 3-[2-(3-chlorophenyl)ethyl]-” can be analyzed using its molecular formula C14H12ClNO2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

properties

IUPAC Name

3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-12-5-1-3-10(9-12)6-7-11-4-2-8-16-13(11)14(17)18/h1-5,8-9H,6-7H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSQNBMSKJTLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460255
Record name 2-Pyridinecarboxylic acid, 3-[2-(3-chlorophenyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridinecarboxylic acid, 3-[2-(3-chlorophenyl)ethyl]-

CAS RN

255861-48-4
Record name 2-Pyridinecarboxylic acid, 3-[2-(3-chlorophenyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-[2-(3-chlorophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridine carboxamide (1.0 mole, 317g), sulfuric acid (325 mL) and water (300 mL) are refluxed at about 130° C. for aporoximately 2 hours. Completeness of the reaction is determined by thin layer chromatography. The reaction mixture is cooled to about 35° C. and added to ice (2 kg). The mixture is then brought to about pH 11 with 50% sodium hydroxide. Additional ice (1 kg) is added, followed by ethyl acetate (1 liter) and hexane (525 mL). The mixture is acidified to about pH 4 with sulfuric acid and stirred for about 1 hour. Crude product is isolated by filtration, washed with water and hexane and optionally dried at about 50° C. Then the crude product is dissolved in ethyl acetate by refluxing at about 75° C. After treating the solution with decolorizing carbon (5 g), the filtrate is concentrated and cooled to about 15° C. Purified product is isolated by filtration, washed with hexane: ethyl acetate (3:1) and dried at about 50° C. A second crop may be obtained by concentrating the mother liquor and recrystallizing from ethyl acetate as described above. The yield of product is shown to be 60%.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
525 mL
Type
solvent
Reaction Step Six
Quantity
1 L
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Pyridinecarboxylic acid, 3-[2-(3-chlorophenyl)ethyl]-
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2-Pyridinecarboxylic acid, 3-[2-(3-chlorophenyl)ethyl]-
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2-Pyridinecarboxylic acid, 3-[2-(3-chlorophenyl)ethyl]-
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2-Pyridinecarboxylic acid, 3-[2-(3-chlorophenyl)ethyl]-
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2-Pyridinecarboxylic acid, 3-[2-(3-chlorophenyl)ethyl]-
Reactant of Route 6
2-Pyridinecarboxylic acid, 3-[2-(3-chlorophenyl)ethyl]-

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